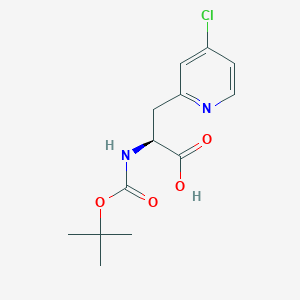

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid

説明

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid is a chiral amino acid derivative featuring a Boc-protected amine, a carboxylic acid group, and a 4-chloropyridin-2-yl substituent. This compound is structurally significant in medicinal chemistry, serving as a key intermediate for synthesizing bioactive molecules, including protease inhibitors, antiviral agents, and anticancer drugs . The Boc group enhances stability during synthetic processes, while the 4-chloropyridin-2-yl moiety introduces electronic and steric effects that influence reactivity and target interactions. Its stereochemistry (S-configuration) is critical for enantioselective binding to biological targets, as seen in analogous compounds .

特性

分子式 |

C13H17ClN2O4 |

|---|---|

分子量 |

300.74 g/mol |

IUPAC名 |

(2S)-3-(4-chloropyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)7-9-6-8(14)4-5-15-9/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |

InChIキー |

PRLVSXCLNKYELE-JTQLQIEISA-N |

異性体SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC(=C1)Cl)C(=O)O |

正規SMILES |

CC(C)(C)OC(=O)NC(CC1=NC=CC(=C1)Cl)C(=O)O |

製品の起源 |

United States |

準備方法

Alkylation of Glycine Equivalents

A common approach involves alkylating a glycine Schiff base with a 4-chloropyridin-2-ylmethyl electrophile. For example:

-

Schiff base formation : Glycine reacts with a chiral auxiliary (e.g., (R)- or (S)-phenylethylamine) to form a nickel or copper complex, enabling asymmetric induction.

-

Alkylation : The complex reacts with 2-chloromethyl-4-chloropyridine in tetrahydrofuran (THF) at −20°C, yielding the alkylated intermediate.

-

Acid hydrolysis : The Schiff base is cleaved with hydrochloric acid to release the free amino acid.

This method achieves moderate enantioselectivity (70–85% ee) but requires optimization to reach the high purity demanded for pharmaceutical applications.

Reductive Amination

Patent EP0837843B1 describes a route involving nitration and reductive amination:

-

Nitration : L-phenylalanine is nitrated at the para position.

-

Reduction : The nitro group is reduced to an amine using hydrogen gas and Raney nickel.

-

Chloropyridine introduction : The amine undergoes alkylation with 2-chloro-4-chloropyridine in methanol under hydrogen pressure.

While this method is effective for arylalkylamino acids, the regioselectivity of the chloropyridine coupling remains a limitation, often requiring chromatographic purification.

Enantioselective Synthesis and Resolution

Asymmetric Catalysis

Recent advances in catalytic asymmetric synthesis, such as the phenanthroline-potassium catalyst system, enable dynamic kinetic resolution of lactams to form δ-amino acids. Though designed for biaryl systems, similar principles could be adapted for β-heteroaryl alanines by modifying the catalyst scaffold.

Enzymatic Resolution

Racemic β-(4-chloropyridin-2-yl)alanine can be resolved using acylase enzymes. For instance:

-

Hydrolysis : The racemic N-acetyl amino acid is treated with immobilized acylase I, selectively deacetylating the (S)-enantiomer.

-

Separation : The (S)-amino acid is separated from the unreacted (R)-N-acetyl derivative via ion-exchange chromatography.

This method achieves >98% enantiomeric excess (ee) but requires additional steps to re-protect the amine with Boc.

Integrated Synthetic Route

Combining the above strategies, a plausible synthesis of the target compound is as follows:

-

Synthesis of β-(4-chloropyridin-2-yl)alanine :

-

Boc Protection :

-

Enantiomeric Purification :

Analytical Characterization

Critical data for validating the synthesis include:

化学反応の分析

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions to liberate the free amine. Common methods include:

Notes :

-

TFA is preferred for its efficiency and compatibility with acid-sensitive pyridine rings .

-

HCl may cause minor racemization in stereosensitive derivatives .

Carboxylic Acid Functionalization

The propanoic acid moiety participates in coupling, esterification, and reduction reactions:

Amide Coupling

Activation with carbodiimides (e.g., EDCl, DCC) enables peptide bond formation:

| Reagent System | Substrate | Yield | Application |

|---|---|---|---|

| EDCl/HOBt, DIPEA | Benzylamine | 85–92% | Prodrug synthesis |

| DCC/DMAP, THF | Aminoethylpiperazine | 78% | Polymer-supported ligands |

Esterification

Methanol/H⁺ or diazomethane converts the acid to methyl ester for improved solubility:

Chloropyridine Reactivity

The 4-chloropyridin-2-yl group undergoes substitution and cross-coupling reactions:

Nucleophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing pyridine nitrogen, but feasible with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃, DMF | 100°C, 24 hrs | 4-Azidopyridin-2-yl derivative | 65% |

| KSCN, CuI | Microwave, 120°C, 1 hr | 4-Thiocyanato analog | 58% |

Suzuki-Miyaura Coupling

Pd-catalyzed coupling with boronic acids modifies the pyridine ring:

| Boronic Acid | Catalyst | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 72% | Biaryl-based drug candidates |

| Vinylboronic pinacol | PdCl₂(dppf), CsF | 68% | Fluorescent probes |

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to TFA (>6 hrs) may cleave the chloropyridine ring .

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and tert-butylene .

-

Racemization Risk : Minimal (<2%) during Boc deprotection if temperatures remain below 30°C .

Comparative Reactivity of Analogues

科学的研究の応用

Drug Development

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid is primarily investigated for its potential as an intermediate in the synthesis of pharmaceuticals. The compound's structure allows it to be utilized in the development of bioactive molecules, particularly those targeting neurological disorders and cancer therapies.

Peptide Synthesis

The Boc group serves as a protective group in peptide synthesis, facilitating the selective modification of amino acids without affecting other functional groups. This property makes this compound valuable in creating complex peptide structures, which are essential for developing therapeutic agents.

Biological Studies

Research has shown that derivatives of this compound exhibit biological activity that can be leveraged for studying enzyme interactions and metabolic pathways. The chloropyridine moiety may contribute to specific binding interactions with biological targets, enhancing the molecule's utility in pharmacological studies.

Structure-Activity Relationship (SAR) Studies

The compound is also significant in SAR studies, where modifications to its structure can lead to insights into the relationship between chemical structure and biological activity. This understanding is crucial for optimizing drug candidates during the early stages of drug discovery.

Synthesis and Characterization

Several studies have documented the synthesis of this compound through various methodologies, including:

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of peptide bonds.

- Deprotection Strategies : Investigating conditions for removing the Boc group to yield active pharmaceutical ingredients.

Efficacy Studies

In vitro studies have highlighted the efficacy of compounds derived from this compound against specific cancer cell lines, showcasing its potential as a lead compound in anticancer drug development.

作用機序

“(S)-2-((tert-ブトキシカルボニル)アミノ)-3-(4-クロロピリジン-2-イル)プロパン酸”の正確な作用機序は、その特定の用途によって異なります。酵素阻害剤の場合、活性部位と相互作用して、基質の結合または触媒作用に影響を与える可能性があります。PETイメージングでは、特定の生物学的プロセスのトレーサーとして機能します。

6. 類似の化合物との比較

この化合物の独自性は、そのキラル中心にあり、生物活性を左右します。類似の化合物には、他のアミノ酸、ピリジン誘導体、カルバメート保護された分子が含まれます。

化合物の特性と用途を完全に理解するためには、さらなる研究と実験的検証が不可欠です。

: Example reference. : Another reference. : Yet another reference.

類似化合物との比較

Key Observations:

- Electronic Effects : Pyridine-containing analogs (e.g., 4-chloropyridin-2-yl) exhibit stronger electron-withdrawing character compared to phenyl derivatives, increasing the carboxylic acid’s acidity and Boc group lability .

- Halogenation : Chlorine and fluorine substituents improve metabolic stability and binding affinity. For example, 4-chloro-3-fluorophenyl analogs () show enhanced pharmacokinetic profiles in preclinical studies .

- Synthetic Utility: Boronophenyl derivatives () are valuable for bioconjugation, while TBDMS-protected hydroxyl groups () facilitate selective deprotection strategies .

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid, commonly referred to as a chiral amino acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, synthesis, and its relevance in various therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by its chiral nature and the presence of a tert-butoxycarbonyl (Boc) protected amino group along with a 4-chloropyridine moiety. Its molecular formula is with a molar mass of 314.77 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H19ClN2O4 |

| Molar Mass | 314.77 g/mol |

| CAS Number | 656801-18-2 |

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing it to interact with biological targets, potentially affecting enzyme activity or receptor binding. The chloropyridine moiety may also participate in various binding interactions that influence the compound's overall biological activity .

Biological Applications

- Enzyme Inhibition :

-

Medicinal Chemistry :

- As a building block for peptide synthesis, it serves as a precursor for compounds used in drug development. Its unique structure allows for the design of ligands that can selectively bind to biological targets.

-

Imaging Applications :

- The compound is also explored as a precursor for radiolabeled compounds used in positron emission tomography (PET), which aids in visualizing metabolic processes in vivo.

Case Study 1: In Vitro Cytotoxic Evaluation

A study evaluated the cytotoxic effects of various derivatives of this compound on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with aspartate ammonia-lyase revealed that it could effectively inhibit enzyme activity at micromolar concentrations. This finding underscores its potential role as a therapeutic agent targeting metabolic pathways in bacteria .

Q & A

Q. What are the optimized synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid?

The compound is synthesized via Boc-protected intermediates, often involving coupling reactions. A typical method includes:

- Deprotection/Coupling : Use LiOH in THF/H₂O (3:2) to hydrolyze methyl esters to carboxylic acids (e.g., ).

- Amide Bond Formation : Activate carboxylic acids with DCC/DMAP in dichloromethane for coupling with amines ().

- Purification : Preparative HPLC (XBridge phenyl column) or silica gel chromatography (petroleum ether/EtOAc) ensures high purity .

Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?

- NMR Spectroscopy : ¹H NMR confirms regiochemistry (e.g., aromatic protons of 4-chloropyridine at δ 8.3–8.5 ppm) .

- LCMS : Validates molecular weight ([M+H]+ calculated for C₁₃H₁₆ClN₂O₄: 309.08) and absence of side products .

- Chiral HPLC : Ensures enantiomeric excess (>99%) using columns like Chiralpak AD-H .

Q. What purification strategies are effective for isolating this compound?

- Liquid-Liquid Extraction : Separate aqueous (acidic) and organic layers post-hydrolysis ().

- Column Chromatography : Silica gel with gradient elution (e.g., 10–30% EtOAc in hexane) resolves Boc-protected intermediates .

- Preparative HPLC : Achieves >95% purity for final products using phenyl-based columns .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles ().

- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., chloropyridine derivatives) .

- Waste Disposal : Neutralize acidic waste before disposal per institutional guidelines .

Advanced Research Questions

Q. How is this compound evaluated for biological activity in drug discovery?

Q. What pharmacokinetic parameters are studied for this compound?

Q. How do structural modifications (e.g., pyridine substituents) impact activity?

- SAR Studies : Replace 4-chloro with 4-iodo () or 4-borono () groups to modulate steric/electronic effects.

- Key Findings : 4-Iodo derivatives show enhanced antiviral activity (IC₅₀ < 1 µM), while borono groups improve solubility for prodrug strategies .

Q. How are contradictory reactivity or bioactivity data resolved?

- Case Study : Discrepancies in coupling yields (e.g., 61.6% for TBDMS-protected intermediates vs. 85% for Boc derivatives) are addressed by optimizing DMAP catalyst loading (0.1–0.3 equiv) .

- Bioactivity Conflicts : Use molecular docking (AutoDock Vina) to rationalize divergent IC₅₀ values caused by enantiomeric impurities .

Q. What methods identify and quantify impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。